molecular formula C14H22N2O2 B2366056 Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate CAS No. 1334494-07-3

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate

Cat. No.: B2366056
CAS No.: 1334494-07-3
M. Wt: 250.342
InChI Key: SQWVCBMYWHDLCU-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of carbamic acid and features a tert-butyl group, an amino group, and a phenyl group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and a phenyl group. One common method is the reaction of tert-butyl chloroformate with 1-amino-1-phenylpropan-2-ol under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of alkyl or aryl carbamates.

Scientific Research Applications

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate bonds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the phenyl and propan-2-yl groups.

    Phenyl carbamate: Contains a phenyl group but lacks the tert-butyl and propan-2-yl groups.

    N-phenylcarbamate: Similar structure but with different substituents on the nitrogen atom.

Uniqueness

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is unique due to the combination of its tert-butyl, amino, and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12H,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVCBMYWHDLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334494-07-3
Record name tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate
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